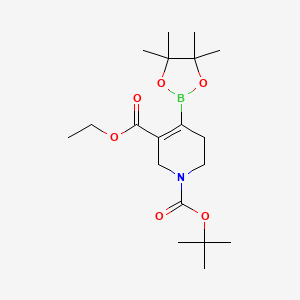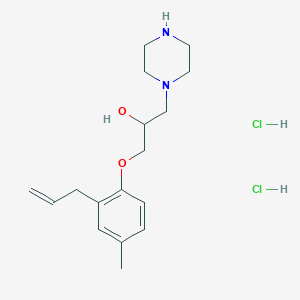
1-(2-Allyl-4-methyl-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride
Vue d'ensemble
Description
1-(2-Allyl-4-methyl-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride is a chemical compound used extensively in scientific research. It has a molecular weight of 363.33 and a molecular formula of C17H28Cl2N2O2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CC1=CC(=C(C=C1)OCC(CN2CCNCC2)O)CC=C.Cl.Cl . This notation provides a way to represent the structure using ASCII strings.
Applications De Recherche Scientifique
Novel Piperazine Derivatives Synthesis and Pharmacological Evaluation
Research on novel piperazine derivatives, such as the study on the design, synthesis, and pharmacological evaluation of new compounds for potential antidepressant and antianxiety activities, provides insights into the therapeutic potential of piperazine-based compounds. These compounds were synthesized through a series of chemical reactions, starting from basic chemical precursors and evaluated for their pharmacological effects using animal models (J. Kumar et al., 2017).
Investigation of Anticancer Properties
The development of heterocyclic compounds incorporating piperazine and evaluation of their anticancer activities against specific cancer cell lines demonstrates the application of such compounds in cancer research. For instance, the synthesis and molecular docking studies of a heterocyclic compound designed for potential antiviral activity and evaluated against bone cancer cell lines highlight the interdisciplinary approach combining synthetic chemistry, biological evaluation, and computational modeling in drug discovery (G. Lv et al., 2019).
Synthesis and Characterization of Complexes
The synthesis and characterization of new compounds for understanding their structural, spectroscopic, and thermal properties form the foundation of material science and chemical research. Studies like the synthesis of novel benzoxazine monomers containing allyl groups and their transformation into high-performance thermosets illustrate the research into materials with enhanced thermal and mechanical properties, applicable in various industrial applications (T. Agag & T. Takeichi, 2003).
Safety And Hazards
Propriétés
IUPAC Name |
1-(4-methyl-2-prop-2-enylphenoxy)-3-piperazin-1-ylpropan-2-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.2ClH/c1-3-4-15-11-14(2)5-6-17(15)21-13-16(20)12-19-9-7-18-8-10-19;;/h3,5-6,11,16,18,20H,1,4,7-10,12-13H2,2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYNTICNLCLXGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2CCNCC2)O)CC=C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Allyl-4-methyl-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B1532388.png)
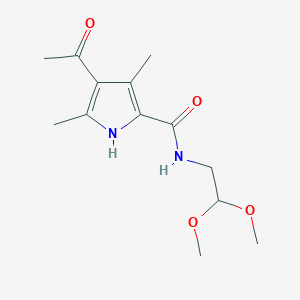
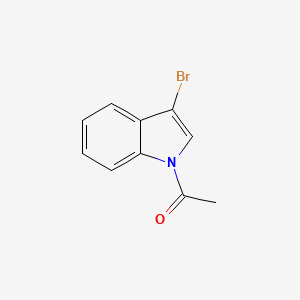
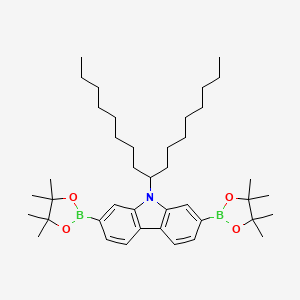

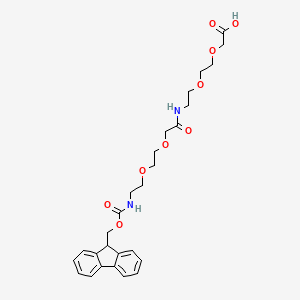
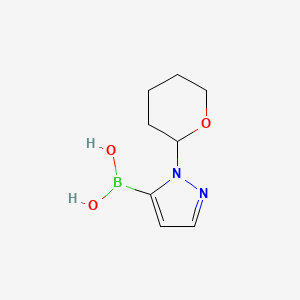
![tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate](/img/structure/B1532400.png)

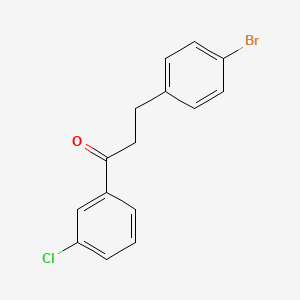
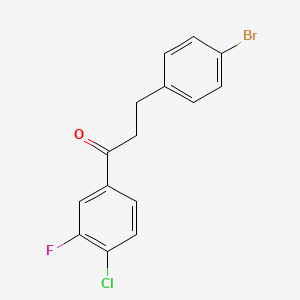
![[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol](/img/structure/B1532408.png)
